molecular formula C9H5Cl3N2O B043758 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole CAS No. 117762-99-9

5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B043758
CAS No.: 117762-99-9
M. Wt: 263.5 g/mol
InChI Key: HLKHQFLBFDOPKJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and chemical biology research. Its core structure is the 1,2,4-oxadiazole ring, a privileged scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable isostere for carboxylic acids and amides. The key reactive handle is the chloromethyl group at the 5-position, which facilitates facile nucleophilic substitution reactions, allowing researchers to efficiently append a wide array of amines, thiols, and other nucleophiles to create diverse chemical libraries. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly for targets where a rigid, aromatic biaryl-like system is required, provided by the 2,6-dichlorophenyl substituent. The primary research applications for this compound include its use as a key intermediate in the synthesis of potential enzyme inhibitors, protease inhibitors, and allosteric modulators. Furthermore, its well-defined structure and reactive site make it an excellent candidate for the development of covalent probes, activity-based protein profiling (ABPP) reagents, and affinity tags for target identification and engagement studies within complex biological systems.

Properties

IUPAC Name

5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-4-7-13-9(14-15-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHQFLBFDOPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384035
Record name 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117762-99-9
Record name 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Amidoxime : 2,6-Dichlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to yield 2,6-dichlorobenzamidoxime.

  • O-Acylation : The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0°C. The mixture is stirred at ambient temperature for 4–6 hours to form the O-acylamidoxime intermediate.

  • Cyclodehydration : The intermediate undergoes reflux in toluene for 12 hours to facilitate cyclization into the 1,2,4-oxadiazole ring.

Key Parameters :

  • Solvent : DCM for acylation; toluene for cyclization.

  • Temperature : 0°C for acylation; 110°C for cyclization.

  • Base : Et₃N (2.0 equivalents) prevents HCl-mediated side reactions.

Yield and Purification

The crude product is purified via flash column chromatography (hexane/ethyl acetate, 95:5), yielding 85–90% of the target compound. Characterization by ¹H NMR reveals a singlet at δ 4.72 ppm for the chloromethyl (-CH₂Cl) group and aromatic protons at δ 7.44–8.07 ppm for the 2,6-dichlorophenyl moiety.

Alternative Cyclodehydration in Basic Aqueous Media

A modified protocol inspired by DNA-encoded library synthesis replaces toluene with pH 9.5 borate buffer for cyclodehydration, enhancing reaction efficiency under milder conditions.

Procedure

  • Amidoxime Preparation : As above.

  • O-Acylation : Conducted in acetonitrile with 1.5 equivalents of chloroacetyl chloride.

  • Cyclodehydration : The O-acylamidoxime is heated at 90°C in borate buffer (pH 9.5) for 2 hours.

Advantages :

  • Reduced side products (e.g., hydrolysis to amidoxime).

  • Shorter reaction time (2 hours vs. 12 hours).

Yield : 75–80%, with minor impurities removed via recrystallization in hexane/DCM (9:1).

Comparative Analysis of Synthetic Routes

Parameter Method 1 (Toluene Reflux) Method 2 (Borate Buffer)
Reaction Time 12 hours2 hours
Temperature 110°C90°C
Yield 85–90%75–80%
Purification Column chromatographyRecrystallization
Side Products <5%10–15%

Method 1 is preferred for large-scale synthesis due to higher yields, while Method 2 suits heat-sensitive substrates.

Challenges and Optimization Strategies

Hydrolysis of Chloroacetyl Intermediate

The chloroacetyl group in the O-acylamidoxime is prone to hydrolysis under aqueous conditions. Mitigation strategies include:

  • Strict anhydrous conditions during acylation.

  • Use of molecular sieves to sequester water.

Incomplete Cyclization

Prolonged reflux (>12 hours) or elevated temperatures (110°C) ensure complete ring closure. Monitoring by TLC (hexane/ethyl acetate, 9:1) is critical.

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.72 (s, 2H, CH₂Cl), 7.44–8.07 (m, 3H, Ar-H).

  • ¹³C NMR (CDCl₃) : δ 33.3 (CH₂Cl), 126.2–131.5 (Ar-C), 168.8 (C-3), 174.3 (C-5).

  • HRMS (ESI+) : m/z calcd. for C₉H₅Cl₃N₂O [M+H]⁺: 272.9592; found: 272.9588.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with retention time (tᵣ) = 6.7 min.

Scalability and Industrial Applicability

Pilot-scale trials (100 g batches) using Method 1 demonstrate consistent yields (87–89%) and purity (>97%). Key considerations:

  • Cost-effective toluene solvent system.

  • Recycling of Et₃N via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole exhibits promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. For instance:

  • Case Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents .

Antimalarial Properties

The compound has also been explored for its antimalarial activity. Research indicates that derivatives of oxadiazoles can inhibit the growth of Plasmodium species, which are responsible for malaria.

  • Case Study : In vitro studies revealed that certain oxadiazole derivatives exhibit potent activity against Plasmodium falciparum, with IC50 values in the low micromolar range. This positions this compound as a candidate for further development in antimalarial drug discovery .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive chloromethyl group allows for various substitution reactions.

  • Synthesis Pathways :
    • The compound can be used to synthesize more complex molecules through nucleophilic substitution reactions.
    • It has been employed in the synthesis of novel isoxazole derivatives which exhibit enhanced biological activities .

Toxicology and Safety Profile

Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies indicate moderate toxicity levels; however, comprehensive safety data is still required.

Parameter Value
Acute ToxicityModerate
Chronic ToxicityNot fully characterized
Safety Data AvailabilityLimited; further studies needed

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inactivation of these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,2,4-oxadiazoles allows for diverse modifications. Below is a comparative analysis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole with related derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Position 3 and 5) Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Purity References
This compound (117762-99-9) 2,6-dichlorophenyl (3), chloromethyl (5) 263.51 Predicted high stability, potential pesticide/pharma use 80% yield (generic method)
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (57238-75-2) 4-chlorophenyl (3), chloromethyl (5) 229.06 Commercial availability (Thermo Scientific); pharmacological intermediates Not specified
3-(2,6-Dichlorophenyl)-5-(4-isopropoxybenzyl)-1,2,4-oxadiazole (Nippon Soda) 2,6-dichlorophenyl (3), 4-isopropoxybenzyl (5) ~374.3 (calculated) Acaricidal activity; patent-protected Purified via silica gel column
5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (56) Pyridin-2-yl (3), isoxazole (5) 450.94 Antagonistic activity (biological studies); 91% yield, 99.91% purity 91% yield, 99.91% purity
Ataluren (PTC124) 2-fluorophenyl (3), benzoic acid (5) 284.23 Promotes premature termination codon readthrough; FDA-approved for Duchenne muscular dystrophy Not applicable (commercial drug)

Key Observations

Substituent Effects on Activity :

  • Chlorine Position : The 2,6-dichlorophenyl group in the target compound enhances steric hindrance and electronic effects compared to the 4-chlorophenyl analog (CAS: 57238-75-2). This likely improves binding affinity in biological targets, as seen in Nippon Soda’s acaricidal derivatives .
  • Heterocyclic vs. Alkyl Substituents : Replacing the chloromethyl group with pyridinyl or isoxazole moieties (e.g., compound 56) introduces hydrogen-bonding capabilities, critical for antagonistic activity in receptor studies .

Synthetic Efficiency :

  • The target compound’s synthesis (80% yield) aligns with methods for simpler 1,2,4-oxadiazoles, whereas complex derivatives like compound 56 require multi-step protocols but achieve higher purity (99.91%) .

Agrochemicals: Nippon Soda’s derivatives highlight the role of alkoxybenzyl groups in enhancing pesticidal activity .

Biological Activity

5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C9H5Cl3N2O
  • Molecular Weight : 263.51 g/mol
  • IUPAC Name : 2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole
  • Appearance : Powder

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (monocytic leukemia). For instance, the IC50 values for MCF-7 were reported to be around 15.63 µM, comparable to Tamoxifen's IC50 of 10.38 µM .
  • Mechanism of Action :
    • Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways . The presence of chlorinated phenyl groups is believed to enhance its interaction with cellular targets.

Enzyme Inhibition

  • AChE and BuChE Inhibition :
    • In vitro studies demonstrated that derivatives of oxadiazole exhibited potent acetylcholinesterase (AChE) inhibitory activity with IC50 values ranging from 0.00098 to 0.07920 µM, significantly outperforming donepezil (IC50 = 0.12297 µM) .
  • HDAC Inhibition :
    • The compound has also been evaluated for its histone deacetylase (HDAC) inhibitory activity. Some derivatives displayed IC50 values as low as 8.2 nM against HDAC-1, indicating strong potential for use in epigenetic therapies .

Study on Anticancer Properties

A study conducted on a series of oxadiazole derivatives found that modifications to the structure significantly impacted their anticancer potency. The compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin across multiple cancer cell lines .

Neuroprotective Effects

Research has also pointed towards neuroprotective properties of oxadiazole derivatives against neurodegenerative diseases by inhibiting AChE and showing antioxidant activity comparable to quercetin . This suggests potential applications in treating conditions such as Alzheimer's disease.

Data Summary

PropertyValue
Cytotoxicity (MCF-7) IC50 = 15.63 µM
AChE Inhibition IC50 = 0.00098 - 0.07920 µM
HDAC Inhibition (HDAC-1) IC50 = 8.2 nM
Antioxidant Activity Comparable to quercetin

Q & A

Q. What are the key physicochemical properties of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole?

The compound has a molecular formula of C₉H₅Cl₃N₂O , a molecular weight of 263.51 g/mol , and a predicted density of 1.500±0.06 g/cm³ . Its boiling point is estimated at 384.7±52.0 °C , and the predicted pKa is -3.78±0.50 , indicating high electrophilicity due to the electron-withdrawing chloromethyl and dichlorophenyl groups. These properties are critical for solubility studies and reaction planning .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are synthesized via condensation of chloromethyl intermediates with hydroxylamine derivatives, followed by cyclization under acidic conditions. Key steps include purification using silica gel chromatography with eluents like cyclohexane/ethyl acetate (65:35 to 90:10 v/v), yielding up to 84% purity .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include ¹H/¹³C NMR for structural confirmation, IR spectroscopy to validate functional groups (e.g., oxadiazole ring C=N stretches at ~1600 cm⁻¹), and mass spectrometry for molecular ion verification. Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

Optimization strategies include:

  • Temperature control : Reactions performed below -5°C (e.g., sodium hydride-mediated alkylation) minimize side reactions .
  • Purification : Gradient elution in column chromatography (e.g., cyclohexane/ethyl acetate) improves separation of polar byproducts .
  • Intermediate stability : Chloromethyl intermediates are sensitive to hydrolysis; anhydrous solvents (e.g., DMF) and inert atmospheres are recommended .

Q. What structural modifications enhance biological activity?

  • Substituent effects : Replacing the 3-phenyl group with a pyridyl moiety (e.g., 5-chloropyridin-2-yl) improves apoptosis-inducing activity in cancer cells .
  • Heterocyclic fusion : Combining oxadiazole with pyrazole or triazole-thiol fragments enhances analgesic activity, as shown in acetic acid-induced writhing tests (e.g., ED₅₀ values < 50 mg/kg) .
  • Electron-withdrawing groups : Adding trifluoromethyl or nitro groups to the 5-position increases thermal stability for energetic materials (e.g., detonation velocity > 9000 m/s) .

Q. How do analytical techniques resolve contradictions in reported data?

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., melting points ranging from 84–110°C due to solvent residues) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, such as confirming the orientation of dichlorophenyl substituents .
  • HPLC-MS : Detects trace impurities (e.g., dechlorinated byproducts) that affect biological assay reproducibility .

Q. What in vivo models evaluate pharmacological potential?

  • Antinociceptive activity : Assessed via the formalin-induced inflammation model , measuring latency periods and paw-licking behavior .
  • Anticancer efficacy : MX-1 xenograft models evaluate tumor growth inhibition, with compounds like 4l showing >50% suppression at 10 mg/kg .

Q. Are there non-pharmacological applications for this compound?

Yes. Its derivatives serve as:

  • Energetic materials : Linked 1,2,4-oxadiazole/1,2,5-oxadiazole salts exhibit detonation pressures >37 GPa, outperforming RDX .
  • Fluorescent probes : Derivatives with methoxyphenyl groups (e.g., TSQ) act as zinc-specific probes in cellular imaging .

Methodological Considerations

  • Handling instability : Chloromethyl groups are prone to hydrolysis. Use anhydrous MgSO₄ during workup and store intermediates at -20°C under nitrogen .
  • Toxicity mitigation : Dichlorophenyl byproducts require glove-box protocols for handling. LC-MS monitoring ensures compliance with safety thresholds .

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